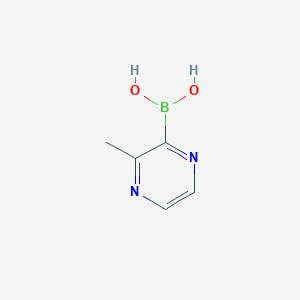
N-Acetylglycyl-L-histidylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycyl-L-histidylglycylglycine is a synthetic peptide composed of glycine, histidine, and acetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-histidylglycylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglycyl-L-histidylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
Applications De Recherche Scientifique
N-Acetylglycyl-L-histidylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
Mécanisme D'action
The mechanism of action of N-Acetylglycyl-L-histidylglycylglycine involves its interaction with specific molecular targets and pathways. The histidine residue can participate in metal ion coordination and redox reactions, influencing cellular processes. The acetyl group can modulate the peptide’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-histidine: Similar structure but lacks the additional glycine residues.
N-Acetyl-L-carnosine: Contains a different amino acid sequence but shares the acetyl and histidine components.
N-Acetyl-L-homocarnosine: Similar to N-Acetyl-L-carnosine but with a different amino acid composition
Uniqueness
N-Acetylglycyl-L-histidylglycylglycine is unique due to its specific amino acid sequence and the presence of both acetyl and histidine residues.
Propriétés
Numéro CAS |
642441-94-9 |
|---|---|
Formule moléculaire |
C14H20N6O6 |
Poids moléculaire |
368.35 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)16-5-12(23)20-10(2-9-3-15-7-19-9)14(26)18-4-11(22)17-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,26)(H,20,23)(H,24,25)/t10-/m0/s1 |
Clé InChI |
HVRFYKARCUZZCB-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)






![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)


